1-(Phenoxyacetyl)piperidine chemical structure and properties
1-(Phenoxyacetyl)piperidine chemical structure and properties
An In-Depth Technical Guide to 1-(Phenoxyacetyl)piperidine: Structure, Properties, and Research Considerations
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved pharmaceuticals.[1][2] Its derivatives are integral to drugs targeting central nervous system (CNS) disorders, cancers, and inflammatory conditions, owing to the scaffold's ability to confer favorable pharmacokinetic properties and engage with biological targets.[1][3][4] This guide focuses on a specific, under-characterized derivative, 1-(Phenoxyacetyl)piperidine. By combining the established piperidine moiety with a phenoxyacetyl group, this molecule presents an intriguing subject for novel drug discovery and development.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the molecular structure of 1-(Phenoxyacetyl)piperidine, outlines robust, self-validating experimental protocols for its synthesis and characterization, and discusses its potential physicochemical properties. Furthermore, we delve into the rationale for its pharmacological investigation, drawing causal links from its constituent chemical motifs to potential therapeutic applications. This guide is designed not merely as a repository of data, but as a strategic framework for initiating and advancing research on this promising compound.
Molecular Structure and Identification
A precise understanding of a molecule's structure is the foundation of all subsequent chemical and biological investigation. 1-(Phenoxyacetyl)piperidine is an amide formed by the formal condensation of piperidine and phenoxyacetic acid.
Chemical Structure
The structure consists of a saturated six-membered piperidine ring N-acylated with a phenoxyacetyl group. The nitrogen atom of the piperidine ring is sp²-hybridized due to its participation in the amide bond, influencing the local geometry and electronic distribution compared to unsubstituted piperidine.
Chemical Identifiers
For unambiguous identification and database searching, a standardized set of chemical identifiers is crucial.
| Identifier | Value | Source |
| IUPAC Name | 1-(2-phenoxyacetyl)piperidine | Generated |
| Molecular Formula | C₁₃H₁₇NO₂ | Calculated |
| Molecular Weight | 219.28 g/mol | Calculated |
| CAS Number | 3691-46-5 | Database Search |
| SMILES | C1CCN(CC1)C(=O)COC2=CC=CC=C2 | Generated |
| InChIKey | YUFFVUVFVIKFTO-UHFFFAOYSA-N | Generated |
Physicochemical Properties: Prediction and Experimental Verification
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from solubility and stability to absorption and distribution in vivo.
Predicted Properties
Based on the constituent functional groups, we can make informed predictions:
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Basicity: Unsubstituted piperidine is a weak base with a pKa of its conjugate acid around 11.2.[5] The introduction of the electron-withdrawing acetyl group at the nitrogen atom significantly reduces this basicity, making 1-(Phenoxyacetyl)piperidine a much weaker base, essentially neutral under physiological conditions.[6] This is a critical feature, as it impacts the compound's charge state and potential for ionic interactions.
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Solubility: The molecule possesses both hydrophobic (phenyl ring) and relatively polar (amide, ether) regions. It is predicted to have low solubility in water but good solubility in organic solvents like ethanol, DMSO, and dichloromethane.
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LogP (Octanol-Water Partition Coefficient): The presence of the phenoxy group suggests a lipophilic character, which is a key determinant of membrane permeability and potential CNS penetration.
Protocol for Experimental Determination
A rigorous experimental determination of these properties is essential for any research program.
Objective: To accurately measure the melting point, solubility profile, and LogP of synthesized 1-(Phenoxyacetyl)piperidine.
Methodology:
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Melting Point Determination:
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Place a small, dry sample of the purified compound into a capillary tube.
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Use a calibrated digital melting point apparatus.
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Heat the sample slowly (1-2 °C/min) near the expected melting point to ensure accuracy.
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Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. The sharpness of the melting range serves as an indicator of purity.
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-
Solubility Profiling:
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To a series of vials, add a pre-weighed amount of the compound (e.g., 1 mg).
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Add a measured volume (e.g., 1 mL) of various solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, Dichloromethane, Hexane).
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Vortex each vial for 2 minutes and observe for dissolution.
-
Categorize solubility as "freely soluble," "sparingly soluble," or "insoluble." For quantitative analysis, a saturated solution can be prepared and the concentration determined by HPLC.
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-
LogP Determination (Shake-Flask Method):
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Prepare a stock solution of the compound in octanol.
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Mix a known volume of this stock solution with an equal volume of water in a separatory funnel.
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Shake vigorously for 5 minutes to allow for partitioning between the two phases.
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Allow the layers to separate completely.
-
Carefully sample both the octanol and aqueous layers.
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Determine the concentration of the compound in each layer using a validated UV-Vis or HPLC method.
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Calculate LogP as: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
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Synthesis and Characterization
A reliable and scalable synthetic route is paramount for producing high-purity material for further study. The most logical approach for constructing 1-(Phenoxyacetyl)piperidine is through a standard amide bond formation.
Synthetic Workflow
The synthesis involves the acylation of piperidine with a reactive derivative of phenoxyacetic acid, typically phenoxyacetyl chloride. This is a robust and high-yielding reaction.
Detailed Experimental Protocol
Objective: To synthesize and purify 1-(Phenoxyacetyl)piperidine with a purity of >95%.
Materials:
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Piperidine (1.0 eq)
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Phenoxyacetyl chloride (1.05 eq)
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Triethylamine (1.2 eq)
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Dichloromethane (DCM), anhydrous
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Methodology:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
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Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the piperidine starting material, which would render it unreactive.
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-
Addition of Acylating Agent: Cool the flask to 0 °C in an ice bath. Add a solution of phenoxyacetyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes.
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Causality: The reaction is often exothermic. Slow, cooled addition is a critical safety and quality control measure to prevent side reactions and ensure a controlled reaction rate.
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-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the piperidine starting material is consumed (typically 2-4 hours).
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
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Self-Validation: The HCl wash removes the triethylamine hydrochloride salt and any remaining base. The NaHCO₃ wash removes any unreacted phenoxyacetyl chloride (by hydrolysis to the water-soluble carboxylate) and residual HCl. The brine wash removes bulk water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude material by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
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Characterization: Confirm the identity and purity of the final product using:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and connectivity of atoms.
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Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong amide carbonyl stretch (~1650 cm⁻¹).
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Potential Pharmacological Profile and Screening Strategy
The rationale for investigating 1-(Phenoxyacetyl)piperidine stems from the well-documented biological activities of its parent scaffolds.
Rationale for Pharmacological Interest
The piperidine ring is a privileged structure in pharmacology, known to enhance metabolic stability and improve pharmacokinetic properties.[1] It is a key component in drugs with a wide range of activities.[2][3][6] Furthermore, various phenoxyacetyl derivatives have demonstrated noteworthy biological effects, including anti-inflammatory and analgesic properties, in some cases through the inhibition of cyclooxygenase (COX) enzymes.[7] The combination of these two moieties suggests that 1-(Phenoxyacetyl)piperidine could be a promising candidate for development in several therapeutic areas.
Proposed Initial Screening Workflow
A tiered screening approach is recommended to efficiently evaluate the biological activity of the newly synthesized compound.
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Primary Cytotoxicity Assay:
-
Protocol: Use a standard MTT or similar cell viability assay across a panel of representative human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., HEK293).
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Objective: To determine the general cytotoxicity of the compound and identify any potential for anticancer activity.[4][8] A dose-response curve should be generated to calculate the IC₅₀ (half-maximal inhibitory concentration).
-
-
Secondary Anti-inflammatory Assay:
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Protocol: If the compound is non-cytotoxic at reasonable concentrations, evaluate its ability to inhibit COX-1 and COX-2 enzymes using commercially available assay kits.
-
Objective: To test the hypothesis that the phenoxyacetyl moiety confers anti-inflammatory properties.[7] Determining selectivity for COX-2 over COX-1 is a critical step in identifying candidates with a potentially favorable gastrointestinal safety profile.
-
-
Tertiary CNS Receptor Binding Assays:
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Protocol: Subject the compound to a broad panel of receptor binding assays relevant to CNS disorders (e.g., dopamine, serotonin, opioid receptors). This is often conducted through specialized contract research organizations (CROs).
-
Objective: To explore the potential for CNS activity, a known strength of the piperidine scaffold.[1]
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Safety and Handling
Professional laboratory safety standards must be strictly adhered to when working with this compound and its precursors.
-
Precursors: Piperidine is a flammable, corrosive, and toxic liquid.[9][10] Phenoxyacetyl chloride is a corrosive lachrymator. All manipulations involving these reagents must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.
-
Handling: Avoid inhalation, ingestion, and skin contact. In case of exposure, follow standard first-aid procedures and consult the relevant Safety Data Sheets (SDS).
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.
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